molecular formula C7H2FNO3 B12844908 3-Fluorofuro[3,4-b]pyridine-5,7-dione

3-Fluorofuro[3,4-b]pyridine-5,7-dione

Cat. No.: B12844908
M. Wt: 167.09 g/mol
InChI Key: YWSNYBZCOAXBCE-UHFFFAOYSA-N
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Description

3-Fluorofuro[3,4-b]pyridine-5,7-dione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with fluorine and carbonyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorofuro[3,4-b]pyridine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 6-isobutyl-furan[3,2-c]pyridine-4,7-dione with fluorinating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluorofuro[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various halogens or other functional groups .

Scientific Research Applications

3-Fluorofuro[3,4-b]pyridine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluorofuro[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom and carbonyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorofuro[3,4-b]pyridine-5,7-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H2FNO3

Molecular Weight

167.09 g/mol

IUPAC Name

3-fluorofuro[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C7H2FNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H

InChI Key

YWSNYBZCOAXBCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)OC2=O)F

Origin of Product

United States

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